molecular formula C9H8N2 B1315814 Isoquinolin-7-amine CAS No. 23707-37-1

Isoquinolin-7-amine

Cat. No. B1315814
CAS RN: 23707-37-1
M. Wt: 144.17 g/mol
InChI Key: DRGUQIQEUWFBDE-UHFFFAOYSA-N
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Description

Isoquinolin-7-amine, also known as 7-Aminoisoquinoline, is a derivative of Isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It is a part of many natural plant alkaloids and has a benzene ring fused to a pyridine ring .


Synthesis Analysis

Isoquinoline derivatives can be synthesized by several methods . For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones . Another efficient one-pot synthesis of isoquinolines involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

The molecular formula of Isoquinolin-7-amine is C9H8N2 . It has a molecular weight of 144.17 g/mol .


Chemical Reactions Analysis

Isoquinoline derivatives have been involved in various chemical reactions. For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .


Physical And Chemical Properties Analysis

Isoquinolin-7-amine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 343.1±15.0 °C at 760 mmHg .

Scientific Research Applications

Organic and Pharmaceutical Chemistry

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .

Method of Application

The method involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported the method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .

Results or Outcomes

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . As promising drug candidates and due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio, and medicinal chemists .

Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

Method of Application

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes

This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Functionalized Quinoline Motifs

Functionalized quinoline motifs have been used in various applications in medicinal and industrial chemistry .

Method of Application

The method involves the use of different search engines and databases, including Scopus, ISI Web of Knowledge, Google, and PUBMED . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes

This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Synthetic Routes and Medicinal Significance of Quinoline

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Method of Application

Quinoline and its derivatives are a vital nucleus in several natural products . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Results or Outcomes

Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Catalyst-free Processes in Water

Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

Method of Application

The method involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported the method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .

Results or Outcomes

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . As promising drug candidates and due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio, and medicinal chemists .

Green Synthetic Approaches

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Furthermore, there are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

Method of Application

This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Results or Outcomes

The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . Similar content being viewed by others Introduction Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula .

Safety And Hazards

Isoquinolin-7-amine is harmful if swallowed, in contact with skin, and if inhaled . It is recommended to wear suitable personal protective equipment while handling it .

Future Directions

Isoquinoline and its derivatives have demonstrated a wide range of biological activities, attracting considerable attention for the development of new methods for efficient synthesis of isoquinoline and its derivatives . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUQIQEUWFBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562696
Record name Isoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-7-amine

CAS RN

23707-37-1
Record name Isoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-nitro-1,2,3,4-tetrahydro-isoquinoline (1.5 g, 8.38 mmole) and 10% Pd/C (300 mg) in diethylene glycol (5 mL) was reacted in a Smith Synthesizer under microwave radiation at 220° C. for 25 min. The resulting mixture was diluted with MeOH and filtered. The filtrate was concentrated and diluted with CH2Cl2, washed with sat. aq. NH4Cl and dried over Na2SO4. After filtration and concentration, the title compound was isolated through flash chromatography (eluted with CH2Cl2:MeOH 9:1) as an orange solid. MS: (ES+) 145 (M+H). Calc'd. for C9H8N2—144.07.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of isoquinolin-7-yl trifluoromethanesulfonate (Description 117, 1.04 g, 3.75 mmol), cesium carbonate (1.6 g, 4.88 mmol), benzophenone imine (747 mg, 4.13 mmol), BINAP (100 mg, 0.16 mmol) and palladium acetate (18 mg, 0.08 mmol) in tetrahydrofuran (15 ml) was degassed (N2×3) then heated at reflux for 18 h. More BINAP (100 mg, 0.16 mmol) and palladium acetate (18 mg, 0.08 mmol) were added and the reaction heated for a further 24 h. The reaction was then cooled to room temperature and partitioned between ethyl acetate (100 ml) and water (100 ml). The aqueous layer was extracted with more ethyl acetate (50 ml) and the combined organic layers were evaporated. The residue was taken up in tetrahydrofuran (40 ml) and 2N hydrochloric acid (aq. 10 ml) was added. After 2 h, the THF was evaporated, 3N hydrochloric acid (aq. 100 ml) was added and the mixture washed with ethyl acetate (2×75 ml). The aqueous layer was then basified by addition of 47% aqueous sodium hydroxide solution and extracted with dichloromethane (3×50 ml). The combined organic layers were dried (Na2SO4) and evaporated to give crude isoquinolin-7-amine (198 mg) which was reacted directly with [4-(trifluoromethyl)benzyl]isocyanate (Description 58) according to Description 61 to give the title compound (100 mg, 8%). m/z (ES+) 346 (M+H)+.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
747 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

7-Nitroisoquinoline (1.62 g, 9.25 mmol) in ethanol (150 ml) was hydrogenated on a Paar Hydrogenator Apparatus over 5% palladium on carbon (0.2 g) as catalyst for 3 h at 50 psi. The reaction mixture was filtered and the solvent removed at reduced pressure. Recrystallization of the solid from ethanol (3 ml) gave isoquinolin-7-amine (0.98 g) as a tan solid. MS 145 (M+H), NMR (CDCl3) 9.02 (s, 1H), 8.29 (d, 1H), 7.63 (d, 1H), 7.47 (d, 1H),7.13 (dd, H), 7.03 (d, 1H), 4.00 (broad, 2H).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinolin-7-amine
Reactant of Route 2
Isoquinolin-7-amine
Reactant of Route 3
Isoquinolin-7-amine
Reactant of Route 4
Isoquinolin-7-amine
Reactant of Route 5
Isoquinolin-7-amine
Reactant of Route 6
Isoquinolin-7-amine

Citations

For This Compound
16
Citations
E Brambilla, M Giannangeli, V Pirovano… - Organic & …, 2021 - pubs.rsc.org
… – two compounds characterized by opposite dipolar moments, ie 3-(4-methoxyphenyl)-7-nitroisoquinoline 1a and N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine 2b …
Number of citations: 5 pubs.rsc.org
HU Kaniskan, MS Eram, K Zhao… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of isoquinolin-7-amine (50 mg, 0.347 mmol) in DMF (1.6 mL) at room temperature was added CDI (84 mg, 0.520 mmol). The resulting solution was stirred for 12 h prior to …
Number of citations: 24 pubs.acs.org
F Li, K Cheng, JFG Antoline, MR Iyer… - Organic & …, 2014 - pubs.rsc.org
… (4S,4aR,7S,7aR,12bR)-N-Benzyl-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-amine (26). The crude amine 25 was dissolved in CH 2 Cl 2 (…
Number of citations: 34 pubs.rsc.org
A Sulima, F Li, JB Morgan, P Truong, JFG Antoline… - Molecules, 2022 - mdpi.com
… filtered, and concentrated in vacuo to give intermediate 19 ((4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-amine…
Number of citations: 3 www.mdpi.com
FJR Rombouts, JI Andres, M Ariza… - Journal of Medicinal …, 2017 - ACS Publications
A mini-HTS on 4000 compounds selected using 2D fragment-based similarity and 3D pharmacophoric and shape similarity to known selective tau aggregate binders identified N-(6-…
Number of citations: 35 pubs.acs.org
R Lam, AB Gondin, M Canals, B Kellam… - Journal of Medicinal …, 2018 - ACS Publications
Opioids, like morphine, are the mainstay analgesics for the treatment and control of pain. Despite this, they often exhibit severe side effects that limit dose; patients often become tolerant …
Number of citations: 21 pubs.acs.org
Y Zhang, X Xue, X Jin, Y Song, J Li, X Luo… - European journal of …, 2014 - Elsevier
… A reaction mixture of compound 5 (70 mg, 0.237 mmol) and isoquinolin-7-amine (68 mg, 0.473 mmol) in pyridine (4 mL) was stirred at room temperature overnight. Water was added, …
Number of citations: 44 www.sciencedirect.com
F Lia, K Chenga, JFG Antolinea, MR Iyera… - Org Biomol …, 2014 - researchgate.net
Three haptens have been synthesized with linkers for attachment to carrier macromolecules at either the piperidino-nitrogen or via an introduced 3-amino group. Two of the haptens, …
Number of citations: 2 www.researchgate.net
DJ Bernhardson, DW Widlicka… - … Process Research & …, 2019 - ACS Publications
A family of 6-hydroxypicolinamide ligands have been identified as effective supporting ligands for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary …
Number of citations: 28 pubs.acs.org
H Jin, X Zhang, J Ma, L Bu, C Qian, Z Li… - … Applied Materials & …, 2023 - ACS Publications
We successfully tune ultralong organic room-temperature phosphorescence (UORTP) by a simple strategy of precisely modifying nitrogen atoms on Phosphorescence Units, and …
Number of citations: 3 pubs.acs.org

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